

# Flt3-IN-18: A Technical Guide to its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of **Flt3-IN-18**, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). **Flt3-IN-18**, also referred to as compound 7d in initial discovery literature, has demonstrated significant potential in the context of acute myeloid leukemia (AML) research.[1] This document compiles available quantitative data, details representative experimental methodologies for assessing kinase inhibition, and provides visual representations of relevant biological pathways and experimental workflows.

## **Quantitative Kinase Selectivity Profile**

**Flt3-IN-18** has been identified as a highly potent inhibitor of the FLT3 kinase.[1] While the primary literature describes the compound as "selective," a comprehensive public dataset profiling its activity against a wide panel of kinases is not readily available in the public domain. The available data on its inhibitory activity against FLT3 variants is summarized below.

Kinase Target	IC50 (nM)
FLT3 (Wild-Type)	13
FLT3 (D835Y)	8
FLT3	3



Note: The IC50 values are compiled from publicly available data sheets. The broader selectivity profile against other kinases, while alluded to in the primary literature, is not quantitatively detailed in accessible public records.

# Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of a kinase inhibitor's IC50 value is a critical step in its characterization. Below is a representative protocol for an in vitro kinase inhibition assay, based on a common luminescent ADP-detection platform, which is a standard method for such evaluations.

Objective: To determine the concentration of **Flt3-IN-18** required to inhibit 50% of the activity of the target kinase (e.g., FLT3).

#### Materials:

- Recombinant human FLT3 kinase
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- ATP solution
- Substrate (e.g., a generic tyrosine kinase substrate peptide)
- Flt3-IN-18 (solubilized in DMSO)
- ADP-detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- · White, opaque 384-well assay plates
- Multichannel pipettes and a plate reader capable of luminescence detection

#### Procedure:

• Compound Preparation: A serial dilution of **Flt3-IN-18** is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:10 dilutions. These are then

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further diluted in the kinase buffer to achieve the desired final assay concentrations. A DMSO-only control is included to represent 0% inhibition.

### Assay Plate Setup:

- Add 2.5 μL of the diluted Flt3-IN-18 or DMSO control to the wells of the 384-well plate.
- Add 2.5 μL of the substrate/ATP mixture in kinase buffer to each well.
- $\circ$  To initiate the kinase reaction, add 5  $\mu L$  of the recombinant FLT3 kinase solution in kinase buffer to each well.
- Kinase Reaction: The plate is incubated at room temperature for a defined period, typically 60 to 120 minutes, to allow the enzymatic reaction to proceed.

#### ADP Detection:

- Add 5 μL of the ADP-Glo<sup>™</sup> Reagent to each well. This reagent depletes the remaining ATP in the reaction.
- Incubate the plate at room temperature for 40 minutes.
- Add 10 μL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

#### Data Acquisition and Analysis:

- The luminescence of each well is measured using a plate reader.
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- The data is normalized using the DMSO-only control (0% inhibition) and a control with no enzyme (100% inhibition).

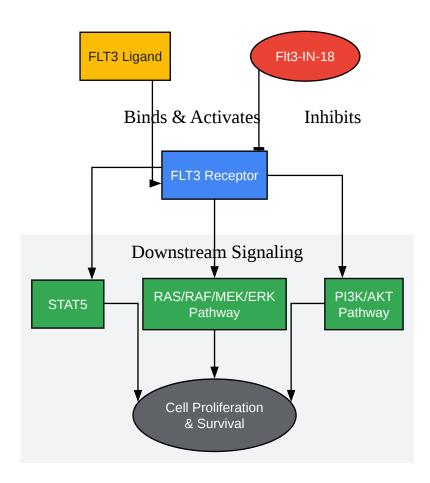


• The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

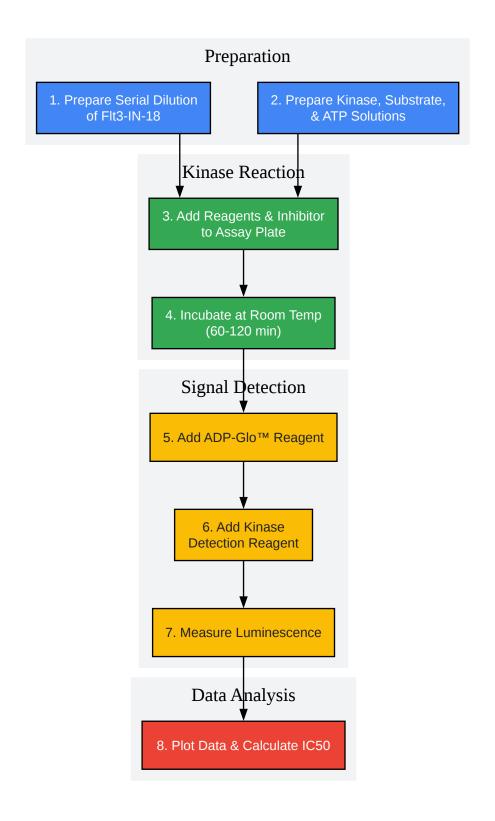
# Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of **Flt3-IN-18**'s activity and characterization, the following diagrams are provided.

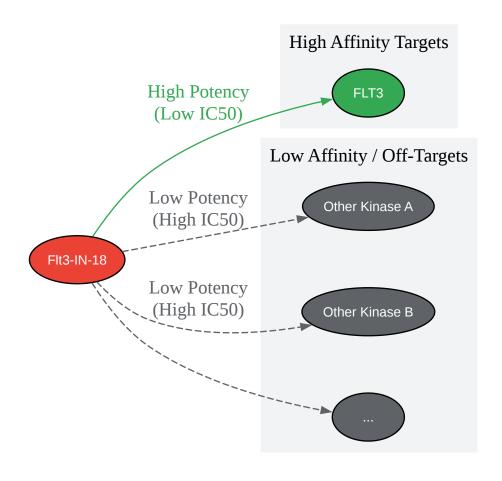












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## References

- 1. medchemexpress.com [medchemexpress.com]
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